molecular formula C2H3N B1216399 Methyl isocyanide CAS No. 593-75-9

Methyl isocyanide

Cat. No. B1216399
CAS RN: 593-75-9
M. Wt: 41.05 g/mol
InChI Key: ZRKSVHFXTRFQFL-UHFFFAOYSA-N
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Description

Methyl isocyanide, also known as isocyanomethane, is an organic compound and a member of the isocyanide family . This colorless liquid is isomeric and isoelectronic to methyl cyanide (acetonitrile), but its reactivity is very different . The smell of methyl isocyanide, like that of other simple volatile isocyanides, is distinctly penetrating and vile .


Synthesis Analysis

Methyl isocyanide was first prepared by A. Gautier by reaction of silver cyanide with methyl iodide . The common method for preparing methyl isocyanides is the dehydration of N-methylformamide . Many metal cyanides react with methylating agents to give complexes of methyl isocyanide . This kind of reactivity has been invoked as being relevant to the origin of life .


Molecular Structure Analysis

The molecular formula of Methyl Isocyanide is C2H3N . The C-N distance in methyl isocyanide is very short, 1.158 Å as is characteristic of isocyanides .


Chemical Reactions Analysis

Isocyanides exhibit unique C-centered lone pair σ and π* orbitals, enabling diverse radical and multicomponent reactions . Despite this, their nucleophilic potential in S N 2 reactions remains unexplored .


Physical And Chemical Properties Analysis

Methyl isocyanide is a colorless liquid . It has a molar mass of 41.053 g/mol . It has a density of 0.69 g/mL . Its melting point is -45 °C and boiling point is 59 to 60 °C .

Mechanism of Action

Target of Action

Methyl isocyanide (MIC) is a highly reactive compound . It is known to be an electrophile, and its primary targets are biomolecules . The compound’s reactivity allows it to form complexes with metal ions in olfactory receptors .

Mode of Action

The mode of action of MIC is primarily through the alkylation of biomolecules . This interaction results in changes to the biomolecules’ structure and function. The presence of two orthogonally reactive carbons, a highly nucleophilic “carbanion” inductively stabilized by a carbene-like isocyanide carbon, is central to the reactivity of MIC .

Biochemical Pathways

It is known that mic can cause toxicity through the alkylation of biomolecules . This process can interfere with the normal functioning of these biomolecules and disrupt various biochemical pathways.

Pharmacokinetics

It is known that mic is rapidly degraded in an aqueous medium due to its high reactivity . This property can impact the bioavailability of MIC in the body.

Result of Action

The result of MIC’s action is primarily toxic. Exposure to MIC typically occurs through inhalation or dermal absorption, and toxicity might develop over 1 to 4 hours after exposure . Signs and symptoms of MIC exposure typically include cough, dyspnea, chest pain, lacrimation, eyelid edema, and unconsciousness .

Action Environment

The action of MIC can be influenced by environmental factors. For instance, its reactivity and therefore its action can be affected by the presence of water, as MIC is known to react with water . Furthermore, the compound’s volatility and the fact that it is a colorless, poisonous, lachrymatory (tearing agent), and flammable liquid mean that its action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of ignition sources.

Safety and Hazards

Methyl isocyanide is very endothermic and can isomerize explosively to acetonitrile . It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Isocyanides are becoming increasingly popular in various areas of drug discovery and are being considered in the design of future drugs . The potential of multicomponent reactions has not been fully exploited .

properties

IUPAC Name

isocyanomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-3-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSVHFXTRFQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075040
Record name Methyl isocyanide
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Molecular Weight

41.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isocyanide

CAS RN

593-75-9
Record name Methyl isocyanide
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Record name Methylisonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanomethane
Source DrugBank
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Record name Methyl isocyanide
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Record name Isocyanomethane
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Record name METHYL ISOCYANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl isocyanide
Reactant of Route 2
Reactant of Route 2
Methyl isocyanide

Q & A

Q1: What is the molecular formula and weight of Methyl isocyanide?

A1: The molecular formula of Methyl isocyanide is CH3NC, and its molecular weight is 41.05 g/mol.

Q2: What spectroscopic techniques are used to study Methyl isocyanide?

A2: Various spectroscopic techniques are employed to characterize and study Methyl isocyanide. Some of the key techniques include:

  • Microwave Spectroscopy: Used to determine the rotational spectrum and geometric parameters of Methyl isocyanide and its complexes with other molecules like Argon. [, ]
  • Infrared (IR) Spectroscopy: Provides information about the vibrational modes and bonding characteristics of Methyl isocyanide, particularly valuable in analyzing its adsorption behavior on metal surfaces. [, , , ]
  • Raman Spectroscopy: Complementary to IR spectroscopy, offering additional insights into the vibrational properties of Methyl isocyanide and its complexes. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used to study the interactions of Methyl isocyanide with proteins like Cytochrome P450 enzymes, taking advantage of isotopic labeling (13C) for detailed analysis. [, ]
  • Electron Energy Loss Spectroscopy (EELS): Provides information about the electronic structure and excitation processes of Methyl isocyanide, particularly useful for studying valence-shell electrons. [, ]
  • Photoacoustic Spectroscopy: Employed to investigate overtone absorptions of Methyl isocyanide, helping to understand energy transfer processes and potential for mode-selective chemistry. [, ]
  • Inelastic Electron Tunneling Spectroscopy (IETS): Used in conjunction with Scanning Tunneling Microscopy (STM) to probe vibrational modes of individual Methyl isocyanide molecules adsorbed on metal surfaces. []

Q3: Why is Methyl isocyanide relevant in astrochemistry and astrobiology?

A3: Methyl isocyanide is considered a key compound in astrochemistry and astrobiology due to its presence in interstellar space and its potential role as a building block for more complex organic molecules. []

Q4: What is the adiabatic ionization energy (AIE) of Methyl isocyanide, and how was it determined?

A4: The adiabatic ionization energy (AIE) of Methyl isocyanide has been experimentally determined to be 11.263 ± 0.005 eV using Vacuum Ultraviolet (VUV) synchrotron radiation-based Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy. []

Q5: What are the common fragmentation pathways observed upon ionization of Methyl isocyanide?

A5: Ionization of Methyl isocyanide leads to several fragmentation pathways, resulting in the loss of neutral H, H2, CN, and HCN. These pathways have been studied using TPEPICO spectroscopy and supported by theoretical calculations. []

Q6: How does Methyl isocyanide interact with metal surfaces?

A6: Methyl isocyanide exhibits strong interactions with metal surfaces, particularly platinum (Pt) and nickel (Ni). Studies using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS), Temperature-Programmed Desorption (TPD), and Scanning Tunneling Microscopy (STM) have revealed the following:

  • Adsorption Sites: Methyl isocyanide adsorbs on Pt(111) surfaces at on-top sites at low coverages and both on-top and bridge sites at higher coverages. [, , ]
  • Surface Reactions: Methyl isocyanide undergoes various surface reactions on Pt(111), including:
    • Formation of Methylaminocarbyne: Hydrogenation of adsorbed Methyl isocyanide leads to the formation of Methylaminocarbyne (CNHCH3). [, ]
    • Isomerization to Acetonitrile: While not directly observed on Pt(111), catalytic isomerization of Methyl isocyanide to Acetonitrile (CH3CN) has been demonstrated on nickel surfaces and in the presence of nickel complexes. []
  • Surface Structure and Bonding: STM studies revealed that the interaction of Methyl isocyanide with Pt(111) leads to charge transfer from the metal to the molecule. []

Q7: What are the applications of Methyl isocyanide in organic synthesis?

A7: Methyl isocyanide serves as a versatile reagent in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Some notable applications include:

  • Synthesis of Pyrroles: Methyl isocyanide reacts with various electrophiles, such as alkynes and gem-dibromoalkenes, to yield substituted pyrroles through [2 + 3] cycloaddition reactions. [, , , ]
  • Synthesis of Oxazolines, Imidazolines, and Pyrrolines: Silver-catalyzed [3+2] cycloadditions of α-trifluoromethylated Methyl isocyanides with polar double bonds provide access to trifluoromethylated heterocycles, including oxazolines, imidazolines, and pyrrolines. []
  • Synthesis of Quinazolinones and Thiones: ortho-Lithiophenyl isocyanide, derived from Methyl isocyanide, reacts with various electrophiles, enabling the synthesis of substituted quinazolinones and thiones. []
  • Synthesis of Benzimidazoles: A copper-catalyzed reaction involving ortho-bromoaryl isocyanides and primary amines provides a route to benzimidazoles. []
  • Formation of N-[1-(Pyridyl)-1-alkenyl]formamides: α-Metalated (pyridylmethyl)isocyanides, readily prepared from Methyl isocyanide, react with carbonyl compounds to generate N-[1-(pyridyl)-1-alkenyl]formamides, which serve as versatile intermediates for further transformations. []

Q8: What computational chemistry methods have been used to study Methyl isocyanide?

A8: Computational chemistry plays a significant role in understanding the properties and reactivity of Methyl isocyanide. Key methods include:

  • Density Functional Theory (DFT): Employed to investigate the structure, vibrational spectra, binding energies, and reaction mechanisms of Methyl isocyanide and its complexes. [, , , , ]
  • Coupled Cluster Methods (CCSD(T)): Used to obtain highly accurate energetic information, often employed as benchmark calculations to evaluate the performance of other methods like DFT. []
  • Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of Methyl isocyanide, including isomerization processes and interactions with other molecules. [, ]

Q9: How does the structure of Methyl isocyanide impact its reactivity?

A9: The unique electronic structure of Methyl isocyanide, characterized by a carbon atom bearing both a lone pair of electrons and a multiple bond to nitrogen, dictates its reactivity.

  • Nucleophilicity of the Carbon Atom: The lone pair on the carbon makes it nucleophilic, enabling reactions with electrophiles like carbonyl compounds and metal centers. [, ]
  • Electrophilicity of the Isocyanide Carbon: The electron-withdrawing nature of the isocyanide group renders the carbon electrophilic, allowing attack by nucleophiles such as amines. []
  • [2+3] Cycloadditions: The isocyanide functionality readily participates in [2+3] cycloadditions with dipolarophiles like alkynes, leading to five-membered heterocycles. [, , , ]
  • Migratory Insertion: Methyl isocyanide can insert into metal-carbon bonds, a process investigated computationally for zirconium complexes, highlighting the ability of the isocyanide to modify the coordination sphere of metal centers. []

Q10: What are the key findings from thermal explosion studies of Methyl isocyanide?

A10: Thermal explosion experiments, conducted to investigate the exothermic isomerization of Methyl isocyanide to Acetonitrile, have provided valuable kinetic and thermodynamic data:

  • Enthalpy of Isomerization: The enthalpy change (ΔH) for the isomerization of Methyl isocyanide to Acetonitrile has been experimentally determined as −23.70 ± 0.14 kcal/mol. []
  • Pressure and Volume Dependence: Explosion limits were found to depend on both the pressure and volume of the reaction vessel, with deviations from expected scaling laws observed at certain volumes. [, ]
  • Numerical Simulations: Computational modeling of the thermal explosions, considering factors like reactant consumption, gas flow, and variations in thermal conductivity, successfully reproduced experimental data. []

Q11: What is the significance of Methyl isocyanide isomerization in thermal explosion theory?

A11: The unimolecular isomerization of Methyl isocyanide to Acetonitrile is considered a model reaction for testing thermal explosion theories due to its relative simplicity and well-defined kinetics. []

Q12: How does pressure influence the laser-induced isomerization of Methyl isocyanide?

A12: Infrared laser-induced isomerization of Methyl isocyanide exhibits a strong pressure dependence. The pressure threshold for isomerization reflects a balance between the average level of excitation achieved by the laser and the collisional deactivation rate determined by the sample pressure. []

Q13: Can Methyl isocyanide be used as a probe for studying biological systems?

A13: Yes, 13C-labeled Methyl isocyanide has been employed as an NMR probe to study the active site of Cytochrome P450 enzymes. The chemical shifts of the 13C and attached 1H nuclei are sensitive to the binding environment, providing information about ligand binding and structural changes within the enzyme active site. [, ]

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